2-methyl-N-(piperidin-4-yl)benzamide hydrochloride
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Overview
Description
2-methyl-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring attached to the benzamide structure, with a methyl group at the 2-position of the benzene ring
Mechanism of Action
Target of Action
The primary target of 2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
The compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .
Biochemical Pathways
The compound affects the HIF-1 pathway, which is critical for cellular adaptation to hypoxic conditions . Overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound’s molecular weight is 25476 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action of this compound is influenced by the hypoxic environment of the tumor tissue . The increase of HIF expression in a hypoxic environment around the tumor tissue can promote the development of tumors . Inducing hif gene overexpression can inhibit tumor growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with piperidine to form 2-methyl-N-(piperidin-4-yl)benzamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperidine derivatives.
Scientific Research Applications
2-methyl-N-(piperidin-4-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(piperidin-4-yl)benzamide hydrochloride
- 4-acetyl-N-(piperidin-4-yl)benzamide hydrochloride
- N-(2-(1-benzyl-piperidin-4-yl)ethyl)-4-chlorobenzamide hydrochloride
Uniqueness
2-methyl-N-(piperidin-4-yl)benzamide hydrochloride is unique due to the presence of the methyl group at the 2-position of the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
2-methyl-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJYGASHNGHXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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